Dual RARα/RXRα Binding Affinity Versus ATRA and 9-cis RA: A Direct Head-to-Head Nuclear Receptor Comparison
In a direct time-resolved fluorescence resonance energy transfer (TR-FRET) assay, the target compound PTB demonstrated high-affinity binding to RARα with an EC50 of 21 nM, compared to 0.36 nM for ATRA and 0.73 nM for 9-cis RA [1]. Critically, PTB also binds RXRα with an EC50 of 454 nM, a property fundamentally absent from ATRA, which is primarily an RAR ligand [1]. This establishes PTB as a unique dual agonist in this head-to-head comparison.
| Evidence Dimension | Nuclear receptor binding affinity (EC50, nM) |
|---|---|
| Target Compound Data | RARα EC50: 21 nM; RXRα EC50: 454 nM |
| Comparator Or Baseline | ATRA (All-trans retinoic acid): RARα EC50: 0.36 nM; RXRα: No binding. 9-cis RA: RARα EC50: 0.73 nM; RXRα EC50: 35 nM. |
| Quantified Difference | PTB has a 21-fold lower RARα affinity than ATRA but uniquely binds RXRα where ATRA has no activity. For RXRα, PTB affinity is >10-fold lower than that of 9-cis RA. |
| Conditions | TR-FRET assay; purified nuclear receptor proteins; in vitro. |
Why This Matters
This dual binding profile is the key differentiator; it allows the compound to activate a unique set of heterodimer pathways (RAR/RXR) that ATRA cannot, making it essential for research on crosstalk between these two receptors.
- [1] Koshiishi C, Kanazawa T, Vangrevelinghe E, Honda T, Hatakeyama S. Identification and characterization of a phenyl-thiazolyl-benzoic acid derivative as a novel RAR/RXR agonist. Heliyon. 2019;5(11):e02849. View Source
